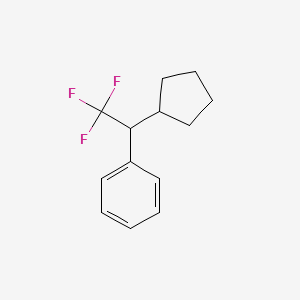

(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene

Description

Structural Characterization

Molecular Geometry and Conformational Analysis

The molecule consists of a benzene ring substituted with a cyclopentyl group at position 1 and a 2,2,2-trifluoroethyl group at position 2. The cyclopentyl substituent adopts non-planar conformations to minimize ring strain, primarily in envelope or half-chair forms, as observed in cyclopentane derivatives. The trifluoroethyl group introduces steric and electronic effects:

- Trifluoroethyl conformation : The -CF₃-CH₂- group exhibits restricted rotation due to the bulky trifluoromethyl moiety, favoring anti-periplanar arrangements to reduce eclipsing strain.

- Benzene ring distortion : The electron-withdrawing trifluoroethyl group induces slight deviations from planarity in the benzene ring, altering π-orbital overlap.

Table 1: Conformational Features of Key Substituents

Electronic Structure and Orbital Interactions

The trifluoroethyl group’s electron-withdrawing nature significantly alters the electronic landscape of the benzene ring:

- π-Orbital perturbations : Fluorine atoms create new π-conjugated orbitals, as seen in fluorobenzene derivatives, leading to modified electron density distributions.

- σ*-σ Interactions : The -CF₃ group participates in hyperconjugation, stabilizing adjacent σ bonds through electron donation into vacant orbitals.

- Conical intersections : Computational studies of fluorinated benzenes suggest low-lying excited states (e.g., π→σ* transitions) may contribute to nonradiative decay pathways.

Table 2: Electronic Effects of Substituents

| Substituent | Electronic Impact | Orbital Interaction Type |

|---|---|---|

| Cyclopentyl | Electron-donating (via C-H) | σ→π* hyperconjugation |

| Trifluoroethyl | Electron-withdrawing (via C-F) | π→σ* conjugation and σ*-σ interactions |

| Benzene core | Aromatic π-system | Delocalized π-electron cloud |

Comparative Analysis with Related Fluorinated Cycloalkylbenzenes

The compound’s properties are contextualized against structurally similar molecules:

Structural Analogues

Thermodynamic and Kinetic Properties

Properties

IUPAC Name |

(1-cyclopentyl-2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3/c14-13(15,16)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLVCTCWZLGJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene typically involves the reaction of cyclopentylmagnesium bromide with 2,2,2-trifluoroethylbenzene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods: Industrial production of (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often incorporating advanced purification methods to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced derivatives.

Substitution: The benzene ring in (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium on carbon catalyst, elevated temperatures and pressures.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced derivatives with fewer double bonds or hydrogenated products.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its role as a precursor in the synthesis of S1P1 receptor modulators. These modulators are crucial in treating various diseases, including autoimmune disorders and inflammatory conditions.

- S1P1 Receptor Modulation : The synthesis of (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene leads to the development of compounds like APD334, which acts as a potent functional antagonist of the S1P1 receptor. This receptor is involved in lymphocyte trafficking and vascular integrity, making it a target for therapies aimed at conditions such as multiple sclerosis and psoriasis .

- Immunosuppressive Properties : The compound's derivatives have shown promise in immunosuppressive therapies, particularly in preventing transplant rejection and managing chronic inflammatory diseases. Research indicates that these compounds can effectively lower lymphocyte counts at low plasma concentrations, minimizing potential side effects .

Agrochemical Applications

The trifluoromethyl group in (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene enhances the biological activity of agrochemicals.

- Pesticide Development : The incorporation of trifluoromethyl groups into agrochemical structures can improve their efficacy and stability. This has led to the exploration of (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene derivatives in developing more effective pesticides and herbicides .

Material Science Applications

The compound's unique chemical properties make it suitable for various applications in material science.

- Fine Chemicals Production : As a building block in the synthesis of fine chemicals, (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene can be utilized to create advanced materials with specific functionalities. Its derivatives are being investigated for use in electronic materials and optical applications due to their enhanced performance characteristics .

Case Study 1: Synthesis of APD334

A detailed study on the synthesis of APD334 from (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene demonstrated its effectiveness as an S1P1 receptor antagonist. The research outlined a scalable two-step process that begins with commercially available starting materials. The resulting compound exhibited favorable pharmacokinetic properties and robust lymphocyte lowering effects across several preclinical models .

Case Study 2: Agrochemical Efficacy

Research on the application of trifluoromethyl-containing compounds in agrochemicals highlighted their improved efficacy against pests compared to non-fluorinated analogs. Trials showed that these compounds could significantly reduce pest populations while maintaining low toxicity levels to non-target organisms .

Mechanism of Action

The mechanism of action of (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoroethyl group can influence the compound’s lipophilicity and binding affinity, affecting its overall activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Research Findings and Data Gaps

Biological Activity

(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene is characterized by the presence of a cyclopentyl group and a trifluoroethyl moiety attached to a benzene ring. Its chemical structure can be represented as follows:

This structure contributes to its unique physicochemical properties which may influence its biological activity.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing trifluoroethyl groups have been shown to interact with cellular mechanisms leading to apoptosis in cancer cells. The mechanism often involves the inhibition of tubulin polymerization, which is critical for cell division .

2. Immunomodulatory Effects

(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene has also been explored for its immunomodulatory effects. It acts as a modulator of the S1P1 receptor, which plays a crucial role in lymphocyte trafficking and immune response. This property suggests potential applications in treating autoimmune diseases and inflammatory conditions .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the cyclopentyl and trifluoroethyl groups significantly impact biological activity. For example:

- Cyclopentyl Group : Variations in the size and branching of substituents on the cyclopentyl ring can enhance or diminish activity.

- Trifluoroethyl Moiety : The presence of trifluoromethyl groups has been associated with increased metabolic stability and bioavailability .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene on various cancer cell lines including A549 (lung carcinoma) and HeLa (cervical carcinoma). The compound demonstrated moderate cytotoxicity with an EC50 value indicating effective concentration needed for 50% inhibition of cell viability .

Case Study 2: Immunomodulation

In another investigation focusing on autoimmune disorders, (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene was tested for its ability to modulate immune responses in vitro. Results showed that it could significantly alter lymphocyte activation markers, suggesting potential therapeutic applications in conditions like multiple sclerosis or rheumatoid arthritis .

Pharmacokinetics

Pharmacokinetic studies have indicated favorable absorption characteristics for (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene. The compound exhibited low clearance rates and high plasma protein binding percentages during animal studies, indicating potential for sustained therapeutic effects .

Q & A

Basic: What synthetic methodologies are recommended for (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene?

Answer:

The synthesis of this compound can be approached via Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions .

- Friedel-Crafts Route : React cyclopentyl trifluoroethyl halides (e.g., bromides) with benzene derivatives under Lewis acid catalysis (e.g., AlCl₃). Monitor regioselectivity due to steric hindrance from the cyclopentyl group .

- Suzuki-Miyaura Coupling : Use a cyclopentylboronic acid derivative and a trifluoroethyl-substituted aryl halide with Pd catalysts. Optimize solvent polarity (e.g., DMF/water mixtures) to enhance yields .

Key Considerations : Purify via silica gel chromatography (hexane/ethyl acetate) and confirm purity using GC-MS or HPLC .

Advanced: How do computational methods predict the compound’s reactivity in electrophilic aromatic substitution (EAS)?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:

- Electron-Deficient Aromatic Ring : The trifluoroethyl group withdraws electron density, directing EAS to the meta position relative to the cyclopentyl substituent.

- Steric Effects : The cyclopentyl group creates steric bulk, reducing reactivity at ortho positions. Compare with cyclohexyl analogs to validate computational predictions .

Validation : Cross-reference computed NMR chemical shifts (e.g., and ) with experimental spectra to confirm accuracy .

Basic: What spectroscopic techniques are optimal for structural characterization?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Confirm C-F stretches (1100–1200 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion [M]⁺ at m/z 242 (C₁₃H₁₅F₃) and fragment peaks from cyclopentyl loss .

Advanced: How can contradictions in reported biological activity of derivatives be resolved?

Answer:

Contradictions often arise from varied assay conditions or impurity artifacts . Mitigate via:

- Standardized Assays : Use consistent cell lines (e.g., HEK293) and control for solvent effects (DMSO vs. ethanol).

- Metabolite Profiling : Employ LC-MS to identify degradation products interfering with activity measurements .

- Comparative QSAR Studies : Corrogate substituent effects (e.g., cyclopentyl vs. cyclohexyl) on bioactivity using 3D-QSAR models .

Basic: How to optimize purification of (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene?

Answer:

- Distillation : Use fractional distillation under reduced pressure (boiling point ~180–200°C).

- Chromatography : Employ flash chromatography with hexane/ethyl acetate (95:5) to separate nonpolar byproducts.

- Crystallization : Recrystallize from ethanol at low temperatures (-20°C) to enhance purity .

Advanced: What mechanistic insights explain the cyclopentyl group’s impact on thermal stability?

Answer:

- Thermogravimetric Analysis (TGA) : The cyclopentyl group increases steric strain, reducing thermal stability compared to cyclohexyl analogs.

- DFT-Based Transition State Analysis : Cyclopentyl’s puckered geometry creates higher energy barriers for decomposition pathways .

- Kinetic Studies : Monitor degradation rates via Arrhenius plots under controlled heating (100–200°C) .

Basic: What are the compound’s key applications in materials science?

Answer:

- Liquid Crystal Precursors : The rigid cyclopentyl and polar CF₃ groups enhance anisotropic properties.

- Polymer Additives : Improve flame retardancy via fluorine content. Characterize using DSC for glass transition temperature () modulation .

Advanced: How to analyze solvent effects on its conformational dynamics?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.